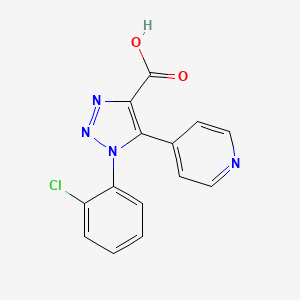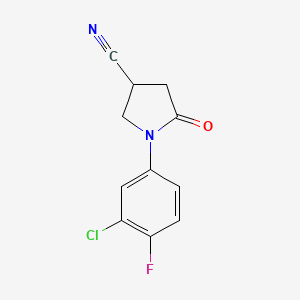![molecular formula C15H16ClNO2 B3033395 2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol CAS No. 1019501-58-6](/img/structure/B3033395.png)
2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol
Vue d'ensemble
Description
The compound 2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol is a Schiff base, which is a class of organic compounds typically formed from the condensation of an amine with a carbonyl compound. The resulting C=N double bond is known as an imine or azomethine linkage. These compounds are of interest due to their potential applications in various fields, including organic synthesis, catalysis, and materials science.
Synthesis Analysis
The synthesis of related Schiff bases has been reported through the reaction of substituted benzaldehydes with amines. For instance, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was synthesized from 2-hydroxy-3-methoxy-1-benzaldehyde (o-vanillin) and 2-chlorobenzylamine . Similarly, (E)-4,6-dichloro-2-[(2-chlorophenylimino)methyl]-3-methoxyphenol was synthesized, although the specific precursors were not detailed in the abstract . These methods typically involve the formation of the imine linkage under mild conditions, often simply by mixing the amine and carbonyl compound and allowing the reaction to proceed, sometimes with the aid of a catalyst or under controlled temperature.
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was determined using X-ray crystallography, revealing its crystallization in the orthorhombic space group Pbca . The dihedral angle between the mean planes of the 2-chlorophenyl and phenol rings in a related compound, 2-[(2-Chlorophenyl)(hydroxy)methyl]phenol, was found to be 87.4°, indicating a significant twist between the two rings .
Chemical Reactions Analysis
Schiff bases like 2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol can participate in various chemical reactions, primarily due to the reactivity of the imine linkage. They can undergo hydrolysis to form the original amine and carbonyl compounds, act as ligands in coordination chemistry, and participate in nucleophilic addition reactions. The tautomeric equilibrium between enol and keto forms, as well as the transition state structures, have been studied for related compounds, indicating the presence of the enol form in both solid state and solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases are influenced by their molecular structure. The presence of non-covalent interactions such as hydrogen bonding and π-stacking can significantly affect their supramolecular assembly and, consequently, their physical properties . For example, the title compound in study forms dimers and hexameric aggregates in the crystal state due to O—H⋯O hydrogen bonding. The spectroscopic properties, including FT-IR, NMR, and UV/Vis, provide insights into the electronic structure and the nature of the tautomeric forms present . Computational studies, including density functional theory (DFT) calculations, have been used to complement experimental findings and provide a deeper understanding of the properties of these compounds .
Propriétés
IUPAC Name |
2-[(2-chloroanilino)methyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-2-19-14-9-5-6-11(15(14)18)10-17-13-8-4-3-7-12(13)16/h3-9,17-18H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYMOGPGGLRZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-Chlorophenyl)amino]methyl}-6-ethoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



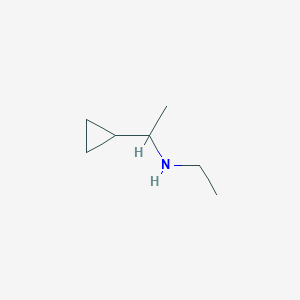
![1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3033318.png)

![3-[4-(Cyclopentylsulfamoyl)phenyl]propanoic acid](/img/structure/B3033321.png)
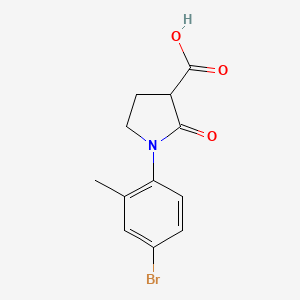
![2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide](/img/structure/B3033323.png)
![2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3033324.png)
![[2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3033325.png)
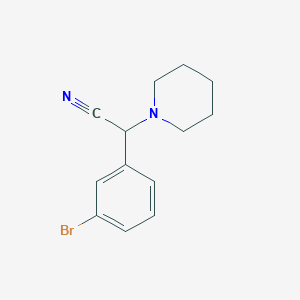


![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B3033333.png)
